molecular formula C12H25O3P B8358374 Diethyl oct-1-EN-1-ylphosphonate CAS No. 86789-64-2

Diethyl oct-1-EN-1-ylphosphonate

Cat. No. B8358374
CAS RN: 86789-64-2
M. Wt: 248.30 g/mol
InChI Key: SFIPUAGMBWDDPI-UHFFFAOYSA-N
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Patent
US06111127

Procedure details

A mixture of 5 mmol of 1-octyne, 5 mmol of dimethylphosphite and 0.025 mmol of palladium acetate and 1,3-bis(diphenylphosphino)propane (1.5 equivalents based on the palladium acetate) was reacted at 100° C. for 6 hours in the atmosphere of nitrogen. The proton NMR analysis of the resulting reaction mixture revealed that an isomeric mixture of (a) dimethyl 1-octen-2-yl-phosphonate and (b) dimethyl 1-octen-1-yl-phosphonate was obtained with a yield of 100% and that the weight ratio of the former phosphonate (a) to the latter phosphonate (b) was 98:2.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.025 mmol
Type
catalyst
Reaction Step One
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].COP([O-])OC.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:44]=[C:45]([P:52](=[O:59])([O:56][CH2:57][CH3:58])[O:53][CH2:54][CH3:55])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:44]=[C:45]([P:52](=[O:59])([O:56][CH2:57][CH3:58])[O:53][CH2:54][CH3:55])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51].[CH:1]([P:52](=[O:59])([O:56][CH2:57][CH3:58])[O:53][CH2:54][CH3:55])=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:4.5.6|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
C#CCCCCCC
Name
Quantity
5 mmol
Type
reactant
Smiles
COP(OC)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.025 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(CCCCCC)P(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 100° C. for 6 hours in the atmosphere of nitrogen
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The proton NMR analysis of the resulting reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C=C(CCCCCC)P(OCC)(OCC)=O
Name
Type
product
Smiles
C(=CCCCCCC)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.